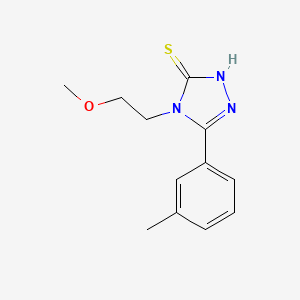

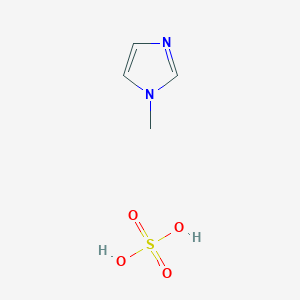

![molecular formula C21H18ClN5OS B2586870 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 872861-81-9](/img/structure/B2586870.png)

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide” is a chemical compound with the molecular formula C17H13ClN6OS2 . It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been studied for their potential antioxidant and anti-inflammatory properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the reaction of different acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The specific synthesis process for “2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide” is not detailed in the retrieved papers.Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, a 3-chlorophenyl group, and a 4-methylbenzyl group . The exact 3D conformer and the critical structure responsible for its activity are not specified in the retrieved papers.Scientific Research Applications

Antitumor and Anticancer Activity

Several studies have focused on the synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives, exploring their potential antitumor activities. For example, a study by El-Morsy et al. (2017) synthesized a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against human breast adenocarcinoma cell line MCF7. Among the derivatives, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide was found most active, indicating the potential of this chemical class in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity

Research by Bondock et al. (2008) demonstrated the antimicrobial potential of new heterocycles incorporating the antipyrine moiety, synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. This work highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives in generating compounds with significant antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis and Characterization

The synthesis and characterization of novel compounds, including pyrazolo and pyrimidino derivatives, indicate the chemical diversity and potential applications of this class in creating biologically active molecules. A study by Soleiman et al. (2002) explored the synthesis of various nitrogen and sulfur compounds, including pyrazolo-, pyrimidino-, and thiazolo- derivatives, showcasing the broad interest in these compounds for further biological and chemical studies (Soleiman, El-Latif, Khalil, & Elazab, 2002).

Insecticidal Activity

In addition to antitumor and antimicrobial properties, some derivatives also exhibit insecticidal activity, as demonstrated by Fadda et al. (2017), who synthesized new heterocycles incorporating a thiadiazole moiety. Their research highlights the potential of these compounds in developing novel insecticidal agents, further extending the applications of such chemical structures in various fields of scientific research (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5OS/c1-14-5-7-15(8-6-14)10-23-19(28)12-29-21-18-11-26-27(20(18)24-13-25-21)17-4-2-3-16(22)9-17/h2-9,11,13H,10,12H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYYBSLQQCVWSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

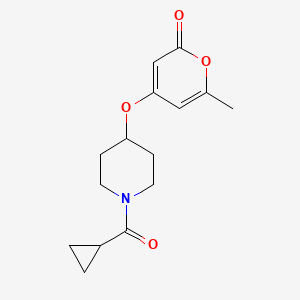

![N-cyclohexyl-3-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2586787.png)

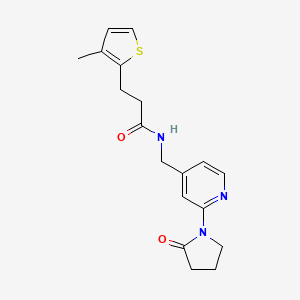

![2-(4-ethoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2586788.png)

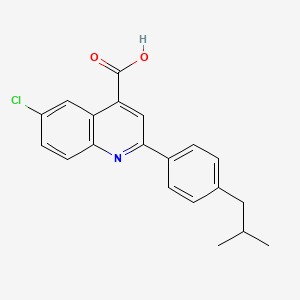

![(E)-4-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2586791.png)

![2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2586794.png)

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2586798.png)

![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B2586807.png)

![6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2586809.png)